molecular formula C14H11ClO B1584197 2-(3-Chlorophenyl)-1-phenylethanone CAS No. 27798-43-2

2-(3-Chlorophenyl)-1-phenylethanone

Cat. No. B1584197
CAS RN: 27798-43-2
M. Wt: 230.69 g/mol
InChI Key: XXXPIFADCVUZSA-UHFFFAOYSA-N
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Description

The description of a compound usually includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, etc.) and its physical appearance (e.g., solid, liquid, color, etc.).



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties.


Scientific Research Applications

Synthetic Methods and Catalysis

A study by Jasia Mahdi et al. (2011) explored the synthesis of (2-chlorophenyl)(phenyl)methanones and 2-(2-chlorophenyl)-1-phenylethanones through Friedel–Crafts acylation of 2-(2-chlorophenyl) acetic acids and 2-chlorocarboxylic acids, respectively, using microwave heating. This method yielded higher ketone yields compared to conventional heating and highlighted the efficiency of FeCl3 as a less toxic catalyst for producing ketones without the need for chromatographic purification Mahdi, Ankati, Gregory, Tenner, & Biehl, 2011.

Materials Science and Chemical Engineering

In materials science, the modification and functionalization of polymers and small molecules are of significant interest. Studies involving closely related compounds, such as acetophenone and its derivatives, have been conducted to enhance the properties of materials for various applications. For example, the selective synthesis of 1-phenylethanol from acetophenone using supercritical CO2 as a solvent was investigated, showcasing the environmental benefits and efficiency of using supercritical CO2 in chemical reactions More & Yadav, 2018.

Chemical Reactions and Mechanisms

Research on the chemical reactivity and mechanisms involving 2-(3-Chlorophenyl)-1-phenylethanone and related compounds provides insights into their potential applications. For instance, the study of photodecarboxylation reactions of 2-phenylpropionic acid, which shares structural similarities with 2-(3-Chlorophenyl)-1-phenylethanone, reveals important mechanistic pathways that could be exploited in synthetic chemistry to produce various valuable compounds Jiménez, Miranda, & Tormos, 1995.

Antimicrobial and Molecular Docking Studies

The exploration of antimicrobial properties and molecular docking studies of compounds structurally related to 2-(3-Chlorophenyl)-1-phenylethanone has been reported. For example, the study of molecular structure, spectroscopic, and antimicrobial activity of 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone indicates potential applications in designing compounds with antimicrobial properties Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021.

Safety And Hazards

This involves studying the toxicity of the compound, its potential hazards, safe handling procedures, and disposal methods.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made in its synthesis or use.


properties

IUPAC Name

2-(3-chlorophenyl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c15-13-8-4-5-11(9-13)10-14(16)12-6-2-1-3-7-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXPIFADCVUZSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289231
Record name 2-(3-chlorophenyl)-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-1-phenylethanone

CAS RN

27798-43-2
Record name NSC59912
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59912
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-chlorophenyl)-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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